Bromocresol purple

Catalog No.
S571989
CAS No.
115-40-2
M.F
C21H16Br2O5S
M. Wt
540.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromocresol purple

CAS Number

115-40-2

Product Name

Bromocresol purple

IUPAC Name

2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenol

Molecular Formula

C21H16Br2O5S

Molecular Weight

540.2 g/mol

InChI

InChI=1S/C21H16Br2O5S/c1-11-7-13(9-16(22)19(11)24)21(14-8-12(2)20(25)17(23)10-14)15-5-3-4-6-18(15)29(26,27)28-21/h3-10,24-25H,1-2H3

InChI Key

ABIUHPWEYMSGSR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1O)Br)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)Br

Solubility

Soluble in alcohol, dilute alkalies
In water, 7.3X10-3 mg/L at 25 °C (est)

Synonyms

4,4’-(3H-2,1-Benzoxathiol-3-ylidene)bis[2-bromo-6-methylphenol S,S-dioxide;4,4’-(3H-2,1-benzoxathiol-3-ylidene)bis[6-bromo-o-cresol S,S-Dioxide;α,α-Bis(5-bromo-4-hydroxy-m-tolyl)-α-hydroxy-o-toluenesulfonic Acid γ-Sultone;3H-2,1-Benzoxathiole, phe

Canonical SMILES

CC1=CC(=CC(=C1O)Br)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)Br
Bromocresol Purple (BCP) is a pH indicator commonly used in scientific experiments due to its unique physical and chemical properties. It is a dye with an absorption maximum of 600 nm and a pKa value of 6.3, which makes it suitable to identify pH changes in various solutions. This paper provides a comprehensive review of BCP, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
BCP is a water-soluble dye that belongs to the family of thymolphthalein dyes. It is an acid-base indicator that changes color depending on the pH of the solution. The dye is yellow in solutions with pH values below 5.2, purple in solutions with pH values above 6.8, and green at the pH value of 5.2. BCP was first discovered by D. K. A. Macleod and J. N. McLeod in 1908 while studying the properties of acid-base indicators.
BCP has the molecular formula C21H16Br2O5S and a molecular weight of 540.22 g/mol. It is an anionic dye that contains two bromine atoms and a sulfonic acid group. The dye is stable under normal conditions and has a melting point of 230 °C. BCP is sparingly soluble in organic solvents such as ethanol and ether but is soluble in water. It has a UV-Vis spectrum with a maximum absorption at 601 nm.
BCP can be synthesized from the reaction of 3,3-Bis(4-hydroxyphenyl)-phthalide with bromine and sulfuric acid. The synthesis involves a bromination reaction that introduces two bromine atoms to the phthalide ring. The physical and chemical properties of the synthesized product can be characterized using various analytical techniques, including spectrophotometry, NMR, and IR spectroscopy.
BCP can be quantified using various analytical techniques, including spectrophotometry, HPLC, and electrophoresis. Spectrophotometry is the most commonly used method for BCP analysis due to its high sensitivity and selectivity. The dye can be analyzed using spectrophotometry by measuring the absorbance at 601 nm in a solution with known concentration.
BCP has several biological properties that make it suitable for use in biological applications. It can be used as a stain for protein gels due to its ability to bind to proteins. BCP can also be used in microbiological examinations as a pH indicator to determine the growth of bacteria.
BCP has been shown to be safe for use in scientific experiments. Several studies have evaluated the acute toxicity and carcinogenic effects of BCP in animals, and no harmful effects have been reported. However, as with all chemicals, safety measures should be taken when handling BCP in the laboratory.
BCP has various applications in scientific experiments. It can be used as a pH indicator to determine the pH of a solution, as well as a colorimetric indicator to detect the presence of various substances. BCP can also be used as a stain for proteins in gels or agarose membranes. It is also used in microbiology to determine the growth of bacteria.
Research on BCP has focused on its applications in different fields, including analytical chemistry, clinical chemistry, microbiology, and biochemistry. Researchers have investigated the use of BCP as a colorimetric indicator for the quantification of metals, as well as its use in clinical chemistry assays for the determination of serum albumin and globulin. BCP has also been used in microbiology to determine the growth of bacteria and in biochemistry to study the enzymatic activity of various enzymes.
BCP has the potential to be used in various fields, including food industry, clinical laboratories, and environmental analysis. In the food industry, BCP can be used to detect the presence of contaminants such as heavy metals and pesticides. In clinical laboratories, BCP can be used to determine the levels of serum albumin and globulin, which are important indicators of liver and kidney function. In environmental analysis, BCP can be used to determine the pH of water samples.
Despite its unique physical and chemical properties, BCP has several limitations. For instance, its use as a pH indicator is limited to a pH range of 5.2-6.8. In addition, BCP can only be used in aqueous solutions and is not suitable for use in organic solvents. Future research should focus on developing new derivatives of BCP that can be used in a wider pH range and in organic solvents. Other areas of research can include the development of immobilized BCP for use in biosensors and the investigation of its potential use as a therapeutic agent.
BCP is a versatile pH indicator that has numerous applications in scientific experiments. It has unique physical and chemical properties that make it suitable for use in various fields, including analytical chemistry, clinical chemistry, microbiology, and biochemistry. Although BCP has several limitations, it has the potential to be used in new applications in research and industry. Further research is required to develop new derivatives of BCP that can overcome its limitations and expand its use in scientific research.

Color/Form

Minute, slightly yellow crystals

XLogP3

5.1

LogP

log Kow = 6.08 (est)

Melting Point

241.5 °C

UNII

201C22C3EC

GHS Hazard Statements

Aggregated GHS information provided by 222 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 222 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 215 of 222 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.53%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Vapor Pressure

1.15X10-15 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

115-40-2

Wikipedia

Bromcresol purple

Methods of Manufacturing

Prepared by treating o-cresol red with bromine in glacial acetic acid.

General Manufacturing Information

Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-methyl-: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Dates

Modify: 2023-08-15

Explore Compound Types